molecular formula C16H19ClN2OS2 B2395674 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide CAS No. 953965-92-9

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide

Cat. No. B2395674
CAS RN: 953965-92-9
M. Wt: 354.91
InChI Key: DBGDWNKOTZLAGA-UHFFFAOYSA-N
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Description

“2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazoles can be affected by substituents at different positions .

Scientific Research Applications

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

Mechanism of Action

The exact mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is not well understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activation of glial cells, which play a role in the development of chronic pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has been shown to reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of glial cells. It has also been shown to reduce seizures and improve cognitive function in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, its synthesis requires specialized equipment and expertise in organic chemistry. Its mechanism of action is not well understood, and further research is needed to determine its efficacy and safety in humans.

Future Directions

Future research on 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide should focus on its potential therapeutic applications in the treatment of neurological disorders, including neuropathic pain, epilepsy, and other neurological disorders. Further studies are needed to determine its efficacy and safety in humans. In addition, research should focus on understanding its mechanism of action and identifying potential drug targets. Finally, research should be conducted on improving the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide has been synthesized using several methods, including the reaction of 2-aminothiazole with 3-chlorobenzyl chloride, followed by reaction with isobutylacetamide. Another method involves the reaction of 2-(3-chlorobenzylthio)thiazole with N-isobutylacetamide in the presence of a catalyst. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-11(2)8-18-15(20)7-14-10-22-16(19-14)21-9-12-4-3-5-13(17)6-12/h3-6,10-11H,7-9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGDWNKOTZLAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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